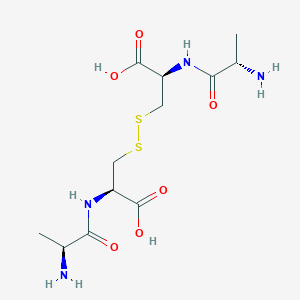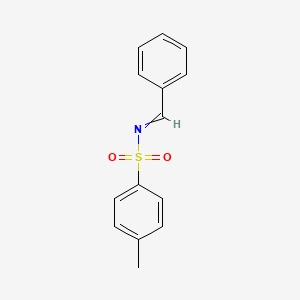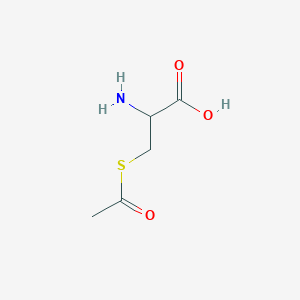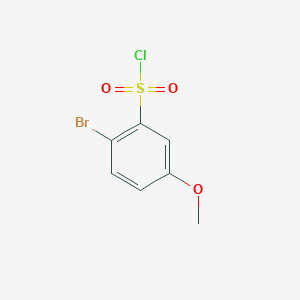
L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide, involves biochemical pathways related to sulfur amino acid metabolism. These pathways are intricate, involving enzymes that catalyze the synthesis and transformation of sulfur-containing amino acids. For instance, enzymes like cystathionine-β-synthase (CBS) and cystathionine-γ-lyase (CSE) are critical for metabolizing homocysteine to cysteine through the transsulfuration pathway, which is a fundamental process for L-cysteine synthesis (Karmin & Siow, 2017).
Molecular Structure Analysis
The molecular structure of L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide, reflects its function and reactivity. The presence of disulfide bonds is a distinctive feature, impacting its chemical behavior and interactions. Disulfide bonds play a pivotal role in the structural integrity and function of proteins, influencing their stability and activity. The unique structural elements of sulfur-containing amino acids like cysteine contribute to their specificity and functional diversity in biological systems.
Chemical Reactions and Properties
Chemical reactions involving L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide, are central to its biological roles. These include thiol-disulfide exchange reactions, which are crucial for maintaining redox homeostasis in cells. The reactivity of cysteine residues, facilitated by their thiol groups, allows for selective chemical modifications, playing a key role in various organic reactions, including addition, condensation, and oxidation (Darroudi & Mohammadi Ziarani, 2021).
Physical Properties Analysis
The physical properties of L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide, such as solubility, play a significant role in its biological functions and industrial applications. For example, the solubility of amino acids in various solvents affects their bioavailability and reactivity. The solubility of sulfur-containing amino acids like L-cysteine in water and organic solvents is influenced by their molecular structure and the nature of their side chains.
Chemical Properties Analysis
The chemical properties of L-Cysteine, L-alanyl-, bimol. (2-->2')-disulfide, including its redox potential and nucleophilicity, underpin its biological roles. These properties are essential for its involvement in redox reactions and in the formation of disulfide bonds, which are critical for protein folding and stability. The nucleophilicity of cysteine residues, for instance, is exploited in the development of fluorogenic probes for biothiol sensing, demonstrating the wide-ranging applications of these chemical properties in biological research and biotechnology (Dos Santos et al., 2020).
Applications De Recherche Scientifique
Metabolic Imbalance and Kidney Disease
Research highlights the crucial roles of sulfur-containing amino acids like cysteine in metabolism and their impact on health conditions such as kidney disease. Homocysteine (Hcy) and hydrogen sulfide (H2S), important molecules produced during the metabolism of sulfur-containing amino acids, have been implicated in oxidative stress, inflammation, and cardiovascular dysfunction. Studies suggest that metabolic imbalances involving these compounds could significantly affect kidney function and contribute to conditions like chronic kidney disease (CKD) and acute kidney injury (AKI) (Karmin & Siow, 2017).
Antioxidant Benefits and Therapeutic Uses
N-acetyl-l-cysteine (NAC), derived from L-cysteine, is used therapeutically for its antioxidant properties, particularly in the context of acetaminophen overdose and cystic fibrosis. Research indicates that NAC's strength lies in its ability to replenish intracellular glutathione (GSH) levels, underscoring its potential for antioxidant therapy (Rushworth & Megson, 2014).
Role in Protein Modification
Cysteine plays a pivotal role in protein modification processes, such as the formation and modification of disulfide bonds, which are crucial for protein structure and function. Mass spectrometry-based proteomic analysis often involves the modification of cysteine residues to prevent the re-formation of disulfide bonds, impacting the study of proteins and their functions (Kuznetsova et al., 2020).
Sulfur Amino Acid Metabolism in Health and Disease
The metabolism of sulfur amino acids, including cysteine, plays a significant role in human health, impacting various physiological processes and diseases. Studies highlight the importance of understanding how sulfur amino acid metabolism contributes to conditions such as obesity, cardiovascular disease, and inflammatory disorders, emphasizing the need for targeted research to explore therapeutic interventions (Elshorbagy et al., 2012).
Emerging Aspects and Therapeutic Potential
Recent research has also explored the therapeutic potential of cysteine-enriched supplements in improving antioxidant status and outcomes in various diseases. The immunomodulatory effects and potential to reduce blood pressure in hypertensive models further highlight cysteine's medicinal value (Kodera et al., 2017).
Mécanisme D'action
Target of Action
L-Cysteine, L-alanyl-, bimol. (2–>2’)-disulfide, also known as L-Alanyl-L-Cystine , is a dipeptide composed of the amino acids L-cysteine and L-alanineIt’s known that dipeptides can interact with various cellular components, including enzymes, receptors, and transport proteins, influencing their function and activity .
Mode of Action
Dipeptides like l-alanyl-l-cystine can be absorbed by cells and then broken down into their constituent amino acids by intracellular peptidases . These amino acids can then participate in various cellular processes, including protein synthesis and energy production.
Biochemical Pathways
L-cysteine is a precursor for the synthesis of glutathione, a powerful antioxidant, and is also involved in protein synthesis . L-alanine is involved in glucose metabolism and can be converted to pyruvate, a key intermediate in the citric acid cycle .
Pharmacokinetics
It’s known that dipeptides are generally well absorbed in the gut and can be distributed throughout the body . They can be metabolized by intracellular peptidases into their constituent amino acids, which can then be further metabolized or excreted .
Result of Action
The breakdown of this dipeptide into l-cysteine and l-alanine can contribute to various cellular processes, including protein synthesis, energy production, and antioxidant defense .
Action Environment
The action of L-Alanyl-L-Cystine can be influenced by various environmental factors. For example, the absorption of dipeptides can be affected by the pH and composition of the gut environment . Additionally, the stability of L-Alanyl-L-Cystine can be influenced by factors such as temperature and light exposure .
Propriétés
IUPAC Name |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O6S2/c1-5(13)9(17)15-7(11(19)20)3-23-24-4-8(12(21)22)16-10(18)6(2)14/h5-8H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)/t5-,6-,7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQVHDKNSGDYCV-XAMCCFCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CSSCC(C(=O)O)NC(=O)C(C)N)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)[C@H](C)N)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115888-13-6 |
Source


|
| Record name | (2R,2'R)-3,3'-disulfanediylbis(2-((S)-2-aminopropanamido)propanoic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







